![molecular formula C10H6FN3O B11771596 5-(4-Fluoro-1H-pyrrolo[2,3-C]pyridin-7-YL)oxazole](/img/structure/B11771596.png)
5-(4-Fluoro-1H-pyrrolo[2,3-C]pyridin-7-YL)oxazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-Fluoro-1H-pyrrolo[2,3-C]pyridin-7-YL)oxazole is a heterocyclic compound that features a pyrrolopyridine core fused with an oxazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Fluoro-1H-pyrrolo[2,3-C]pyridin-7-YL)oxazole typically involves multi-step organic synthesis. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting with a fluorinated pyrrole derivative, the compound can be synthesized through a series of reactions including halogenation, cyclization, and functional group transformations .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness, yield, and purity.
化学反应分析
Types of Reactions
5-(4-Fluoro-1H-pyrrolo[2,3-C]pyridin-7-YL)oxazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional functional groups, while substitution reactions can introduce various substituents at the fluorine position .
科学研究应用
5-(4-Fluoro-1H-pyrrolo[2,3-C]pyridin-7-YL)oxazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties
作用机制
The mechanism of action of 5-(4-Fluoro-1H-pyrrolo[2,3-C]pyridin-7-YL)oxazole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors by binding to their active sites, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context .
相似化合物的比较
Similar Compounds
- (5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)methanol
- 1H-pyrrolo[2,3-b]pyridine derivatives
Uniqueness
5-(4-Fluoro-1H-pyrrolo[2,3-C]pyridin-7-YL)oxazole is unique due to its specific structural features, such as the fluorine atom and the fused oxazole ring. These features can impart distinct chemical and biological properties, making it a valuable compound for various applications .
属性
分子式 |
C10H6FN3O |
|---|---|
分子量 |
203.17 g/mol |
IUPAC 名称 |
5-(4-fluoro-1H-pyrrolo[2,3-c]pyridin-7-yl)-1,3-oxazole |
InChI |
InChI=1S/C10H6FN3O/c11-7-3-14-10(8-4-12-5-15-8)9-6(7)1-2-13-9/h1-5,13H |
InChI 键 |
IOGZYEHJDURRBQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CNC2=C1C(=CN=C2C3=CN=CO3)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



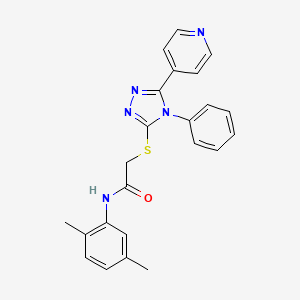
![(5-Ethyl-4-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid](/img/structure/B11771521.png)
![2-bromo-4,8-bis(2-ethylhexyl)thieno[2,3-f][1]benzothiole](/img/structure/B11771536.png)
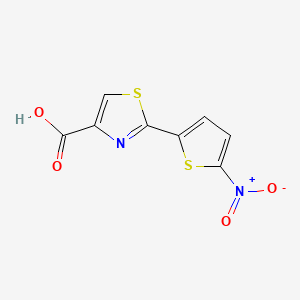
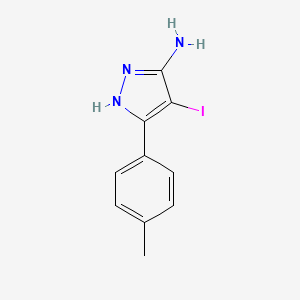
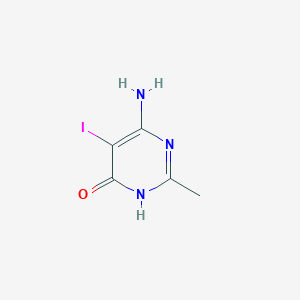

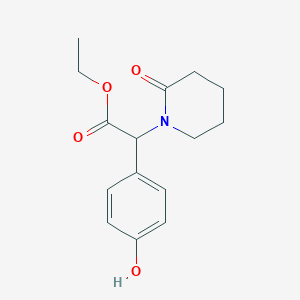

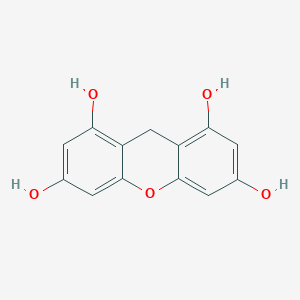
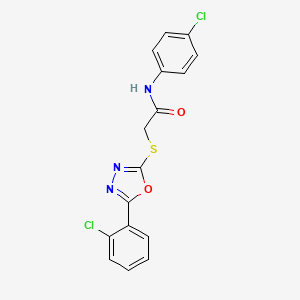
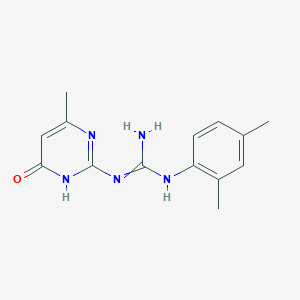
![N-Methyl-1H-benzo[d]imidazole-4-carboxamide](/img/structure/B11771581.png)
